Methyl 3-(2-oxopyrrolidin-1-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 3-(2-oxopyrrolidin-1-yl)propanoate” is a chemical compound with the molecular formula C8H13NO3 . It is used as a building block in research .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation: COC(CCN1CCCC1=O)=O . This indicates that the molecule contains a methyl ester group (COC=O), a pyrrolidinone ring (CCN1CCCC1=O), and a propyl group (CC).Scientific Research Applications
Radiotracer Development
Methyl 3-(2-oxopyrrolidin-1-yl)propanoate is being explored in the development of radiotracers for medical imaging. For instance, a study explored the use of 11C-CS1P1, a compound related to this compound, as a radiotracer targeting the sphingosine-1-phosphate receptor. The study found that 11C-CS1P1 binds with high specificity and has shown promise in animal models of inflammatory diseases. The safety, dosimetry, and characteristics of this radiotracer were evaluated in human participants, supporting its potential for evaluating inflammation in human clinical populations (Brier et al., 2022).
Environmental and Occupational Health
Another area of application is in understanding the acute effects of exposure to vapors of similar compounds in humans. For example, a study on the secondary alcohol 3-methyl-1-butanol (3MB), which has structural similarities to this compound, assessed the acute effects of 3MB in humans. The study found no significant irritation effects at concentrations higher than typically found in damp and moldy buildings, suggesting that 3MB is not a causative factor for health effects in these environments (Ernstgård et al., 2013).
Metabolic Research
This compound and related compounds have also been studied in the context of metabolic research. A study on methylmalonic acidemia, an inborn error of metabolism, highlighted the importance of certain metabolic pathways involving compounds similar to this compound. The study revealed that beta-oxidation of propionyl-CoA through acryloyl-CoA was functioning in patients with this condition (Ando et al., 1972).
Future Directions
properties
IUPAC Name |
methyl 3-(2-oxopyrrolidin-1-yl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-12-8(11)4-6-9-5-2-3-7(9)10/h2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKKRBGDNUHEAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1CCCC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.